molecular formula C16H29N5O8 B14232216 Glycyl-L-valyl-L-seryl-L-threonylglycine CAS No. 819802-80-7

Glycyl-L-valyl-L-seryl-L-threonylglycine

Katalognummer: B14232216
CAS-Nummer: 819802-80-7
Molekulargewicht: 419.43 g/mol
InChI-Schlüssel: CRLZSQQROYVTFX-PSJXJDHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-valyl-L-seryl-L-threonylglycine is a pentapeptide composed of the amino acids glycine, valine, serine, and threonine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the process, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-valyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Various reagents, depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine or threonine residues can yield corresponding aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-valyl-L-seryl-L-threonylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of Glycyl-L-valyl-L-seryl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another hexapeptide with similar structural features.

    Glycyl-L-valyl-L-seryl-L-threonyl-L-proline: A pentapeptide with a similar sequence but different terminal amino acid.

Uniqueness

Glycyl-L-valyl-L-seryl-L-threonylglycine is unique due to its specific sequence and the presence of both serine and threonine, which provide distinct functional groups for chemical reactions and biological interactions.

Eigenschaften

CAS-Nummer

819802-80-7

Molekularformel

C16H29N5O8

Molekulargewicht

419.43 g/mol

IUPAC-Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C16H29N5O8/c1-7(2)12(20-10(24)4-17)16(29)19-9(6-22)14(27)21-13(8(3)23)15(28)18-5-11(25)26/h7-9,12-13,22-23H,4-6,17H2,1-3H3,(H,18,28)(H,19,29)(H,20,24)(H,21,27)(H,25,26)/t8-,9+,12+,13+/m1/s1

InChI-Schlüssel

CRLZSQQROYVTFX-PSJXJDHFSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN)O

Kanonische SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.